DTSSP Crosslinker
Overview
Description
DTSSP (3,3’-Dithiobis(sulfosuccinimidylpropionate)) is a popular water-soluble crosslinker . It contains amine-reactive N-hydroxysulfosuccinimide (sulfo-NHS) ester at each end of an 8-carbon spacer arm . Sulfo-NHS esters react with primary amines at pH 7-9 to form stable amide bonds, along with the release of the N-hydroxysulfosuccinimide leaving group . DTSSP is used for crosslinking cell surface proteins .
Synthesis Analysis
DTSSP crosslinker can be used to crosslink extracellular and membrane proteins . A study examined the effects of crosslinking self-assembled poly(L-lysine)-grafted-poly(ethylene glycol) nanoparticles with redox-responsive DTSSP to achieve nanoparticle destabilization in a reductive environment .Molecular Structure Analysis
The molecular weight of DTSSP is 608.51 . It has a spacer arm length of 12Å . The chemical formula of DTSSP is C14O14S4H14N2Na2 .Chemical Reactions Analysis
DTSSP crosslinker reacts with primary amines to form stable amide bonds . The thiol-catalyzed exchange between crosslinked peptides, which is due to the disulfide bond in DTSSP, can be precisely quantified using isotope-labeled DTSSP .Physical And Chemical Properties Analysis
DTSSP is water-soluble . It is moisture-sensitive and should be stored desiccated at 4-8°C . The NHS-ester moiety readily hydrolyzes and becomes non-reactive .Scientific Research Applications
Structural Characterization of Proteins
- Thiol-Exchange in DTSSP Crosslinked Peptides: DTSSP is used in the structural characterization of proteins through chemical crosslinking and mass spectrometry. An efficient two-step LC-MALDI-TOF/TOF procedure has been described for detecting crosslinked peptides using DTSSP, which allows precise quantification of thiol-catalyzed exchange between crosslinked peptides due to the disulfide bond in DTSSP (Lambert et al., 2011).
Identification of Spatial Relationships in Proteins
- Disulfide-Containing Chemical Cross-Links: DTSSP aids in identifying spatial relationships between amino acids in proteins or protein complexes. It enables the rapid assignment of cross-links in modified proteins under MALDI-TOF/TOF-MS conditions, offering a robust and automatable methodology for analyzing native cystines and those introduced by disulfide-containing cross-linkers (King et al., 2008).
Protein Tertiary Structural Information
- Chemical Surface Modification and Crosslinking: DTSSP is employed for gaining tertiary structural information of proteins, combined with mass spectrometry. It's used to determine surface-accessible lysine residues, aiding in understanding protein structure (Deterding & Tomer, 2008).
Nanoparticle Destabilization in Cancer Cells
- Effect on Poly(l-lysine)-Grafted-Poly(Ethylene Glycol) Nanoparticles: DTSSP is used to crosslink polymeric nanoparticles for delivery of therapeutic proteins. It enables the formation of nanoparticles that can destabilize in a reductive environment,particularly useful in targeting cancer cells where glutathione is upregulated. This approach helps in enhancing the clinical administration of therapeutic proteins (Seaberg et al., 2020).
Targeting and Modulation of Erythrocytes
- Targeting of Mouse Erythrocytes: DTSSP has been studied for its ability to react with band 3 protein in mouse erythrocyte membranes, impacting the targeting of crosslinked erythrocytes to the liver. This demonstrates the potential of DTSSP as a tool to control and modulate the targeting of erythrocytes (Jordán et al., 1996).
Cross-Linked Peptide Identification in Mass Spectrometry
- Accurate Retention Time Prediction for Cross-Linked Peptides: A decision tree searching strategy (DTSS) is proposed for identifying cross-linked peptides, where DTSSP plays a key role. This method greatly enhances the identification confidence and facilitates the identification of inter-cross-links in complex samples (Huang et al., 2021).
Reactivity with Peptides and Proteins
- Reactivity of DTSSP with Peptides: A study focused on understanding the reactivity of DTSSP with model peptides to facilitate the identification of cross-linked residues in proteins. This insight aids in exploring the three-dimensional structures of folded proteins (Swaim et al., 2004).
Future Directions
properties
IUPAC Name |
1-[3-[[3-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O14S4/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTJUWBJENROFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O14S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276271, DTXSID701001749 | |
Record name | 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701001749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DTSSP Crosslinker | |
CAS RN |
81069-02-5, 85549-78-6 | |
Record name | 3,3'-Dithiobis(sulfosuccinimidyl propionate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081069025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701001749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-Dithiobis(sulphosuccinimidyl propionate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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